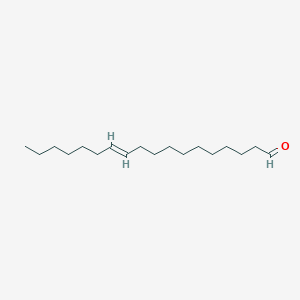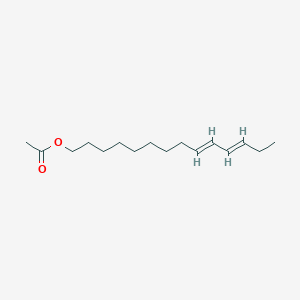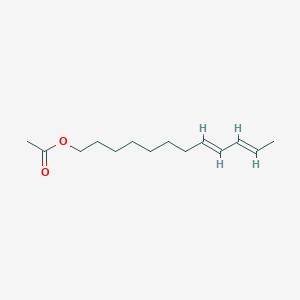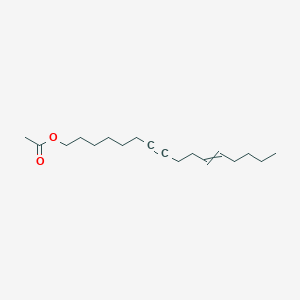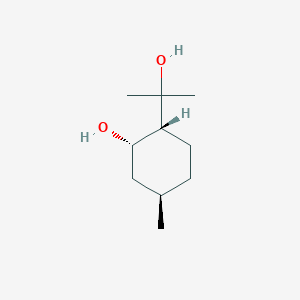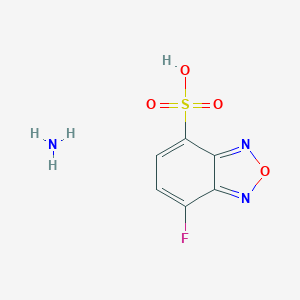
磺酸盐
描述
7-Fluorobenzofurazan-4-sulfonic acid ammonium salts are a class of organosulfur compounds that are salts or esters of sulfonic acids. They contain the functional group R−S(=O)₂−O−, where R is typically an organic group. 7-Fluorobenzofurazan-4-sulfonic acid ammonium salts are known for their stability in water, non-oxidizing nature, and colorless appearance. They are widely used in various applications, including detergents, ion-exchange resins, and as intermediates in organic synthesis .
科学研究应用
7-Fluorobenzofurazan-4-sulfonic acid ammonium salts have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.
Medicine: 7-Fluorobenzofurazan-4-sulfonic acid ammonium salts are used in drug formulations and as active pharmaceutical ingredients.
Industry: Employed in the production of detergents, water-soluble dyes, and ion-exchange resins.
作用机制
Target of Action
Sulphonates primarily target potassium ions in the body . They function as potassium-binding resins in the intestines . This binding action plays a crucial role in the treatment of conditions like hyperkalemia, which is characterized by abnormally high potassium levels .
Mode of Action
They bind to excess potassium, carrying it out of the body . The indigestible potassium-polystyrene sulfonate complex is excreted with the feces, preventing the absorption of potassium into the bloodstream . As a result, the serum potassium level decreases .
Biochemical Pathways
Sulphonates affect the exchange of sodium and potassium in the body . This interaction influences various biochemical pathways, particularly those associated with lipid metabolism . For instance, the assimilation of inorganic sulfate by plants and bacteria, which is crucial for the synthesis of the amino acids cysteine and methionine, can be influenced by sulphonates .
Pharmacokinetics
Sulphonates exhibit unique ADME (Absorption, Distribution, Metabolism, Excretion) properties. These properties impact their bioavailability and their effectiveness in treating conditions like hyperkalemia .
Result of Action
The molecular and cellular effects of sulphonates’ action are significant. By binding to potassium ions, sulphonates help regulate potassium levels in the body . This action can alleviate symptoms associated with hyperkalemia . On a cellular level, sulphonates can disrupt microbial dynamics and their important biogeochemical processes, hinder plant-surviving processes and their ecological niche, and retard the human organic and systemic functionalities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sulphonates. For instance, the presence of surfactants in trace concentration and environmental matrices can affect the effectiveness of sulphonates . Additionally, the fate, distribution, and persistence of sulphonates in the environment are mainly influenced by sorption and bio-/photodegradation, which depend primarily on various environmental factors such as pH, temperature, and salinity .
生化分析
Biochemical Properties
Sulphonate interacts with various enzymes, proteins, and other biomolecules. For instance, naringenin 8-sulphonate from Parinari excelsa Sabine has been evaluated for its ability to act as a natural anti-inflammatory . The presence and position of the sulphur group in the molecule significantly influence its physicochemical and ADMET properties .
Cellular Effects
Sulphonate influences cell function in several ways. It can impact cell signaling pathways, gene expression, and cellular metabolism. For example, naringenin 8-sulphonate has been found to cause significant DNA fragmentation .
Molecular Mechanism
At the molecular level, sulphonate exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sulphonate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of sulphonate can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Sulphonate is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Sulphonate is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of sulphonate and its effects on activity or function are significant. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
7-Fluorobenzofurazan-4-sulfonic acid ammonium salts can be synthesized through several methods:
Strecker Sulfite Alkylation: An alkali sulfite salt displaces a halide in the presence of an iodine catalyst.
Condensation of Sulfonyl Halide with Alcohol: This reaction occurs in pyridine, producing sulfonic esters.
Industrial Production Methods
Industrial production of sulphonates often involves the sulfonation of aromatic compounds using sulfur trioxide or chlorosulfuric acid. For example, alkylbenzenesulfonic acids are produced by reacting sulfur trioxide with alkylbenzenes .
化学反应分析
Types of Reactions
7-Fluorobenzofurazan-4-sulfonic acid ammonium salts undergo various chemical reactions, including:
Oxidation: Sulfonic acids can be oxidized to form sulfonates.
Substitution: Sulfonates can participate in nucleophilic substitution reactions due to the good leaving group properties of the sulfonate group.
Common Reagents and Conditions
Sulfur Trioxide: Used in the sulfonation of aromatic compounds.
Chlorosulfuric Acid: Another reagent for sulfonation reactions.
Alkali Sulfites: Used in the Strecker sulfite alkylation.
Major Products
Sulfonic Esters: Formed from the reaction of sulfonyl halides with alcohols.
Sulfonamides: Produced through reactions involving sulfonylating agents.
相似化合物的比较
7-Fluorobenzofurazan-4-sulfonic acid ammonium salts are compared with other similar compounds like:
Carboxylates: Both are strong acids, but sulphonates are generally stronger.
Phosphonates: Similar in structure but contain phosphorus instead of sulfur.
Sulfonamides: Contain a sulfonyl group bonded to an amine.
List of Similar Compounds
- Methanesulfonate (Mesylate)
- Trifluoromethanesulfonate (Triflate)
- Ethanesulfonate (Esylate)
- Tosylate (p-Toluenesulfonate)
- Benzenesulfonate (Besylate)
7-Fluorobenzofurazan-4-sulfonic acid ammonium salts are unique due to their strong acidity, stability, and versatility in various applications, making them indispensable in both scientific research and industrial processes.
属性
IUPAC Name |
azane;7-fluoro-2,1,3-benzoxadiazole-4-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O4S.H3N/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6;/h1-2H,(H,10,11,12);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLHNMVSKXFWAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)O)F.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101005098 | |
| Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101005098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84806-27-9 | |
| Record name | 7-Fluorobenzo-2-oxa-1,3-diazole-4-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084806279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101005098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)
